molecular formula C10H13NO2S B2369667 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one CAS No. 1333524-90-5

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

Cat. No.: B2369667
CAS No.: 1333524-90-5
M. Wt: 211.28
InChI Key: RTHQEAACQDKXIN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one ( 1333524-90-5) is a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. It features a pyrrolidin-2-one core, a scaffold recognized for its three-dimensional coverage and presence in numerous bioactive molecules . This specific compound, with a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol, is characterized by a hydroxymethyl group, a methyl group, and a thiophen-2-yl group attached to the lactam ring . The saturated pyrrolidine ring enhances stereochemical complexity and can improve physicochemical parameters critical for drug discovery, such as solubility and lipophilicity . Scientific research identifies this compound as a versatile building block with potential applications across multiple therapeutic areas. Preliminary studies suggest its structural profile confers potential pharmacological properties, including interaction with neurological targets such as serotonin and dopamine receptors, indicating possible utility in researching antipsychotic agents . Further research applications include the investigation of its effects on cardiovascular health, particularly through the modulation of cGMP levels, which is a relevant pathway for conditions like pulmonary arterial hypertension . Additionally, in vitro studies on structurally similar pyrrolidinone derivatives have demonstrated anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation, suggesting this compound may hold value in oncology research . The compound's mechanism of action is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various biochemical pathways . This product is offered For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, referring to the Safety Data Sheet prior to use. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area .

Properties

IUPAC Name

4-(hydroxymethyl)-1-methyl-5-thiophen-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11-9(13)5-7(6-12)10(11)8-3-2-4-14-8/h2-4,7,10,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQEAACQDKXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a suitable amine and aldehyde can lead to the formation of the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one serves as a versatile building block in synthetic chemistry. Its unique substitution pattern allows it to be utilized in the synthesis of more complex molecules, facilitating the development of novel compounds with tailored properties.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical processes.

Pharmacology

Research indicates that this compound may exhibit pharmacological properties, including:

  • Neurological Disorders: Interaction with serotonin and dopamine receptors suggests potential antipsychotic effects, similar to other compounds studied for mood regulation.
  • Cardiovascular Health: Modulation of cGMP levels indicates potential benefits in treating pulmonary arterial hypertension and erectile dysfunction.
  • Cancer Therapy: Preliminary studies suggest anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Case Study 1: Neuropharmacological Effects

A study on related pyrrolidinone derivatives demonstrated significant binding affinity to serotonin receptors, leading to enhanced mood regulation in animal models. This suggests that this compound may share similar neuropharmacological effects .

Case Study 2: Anticancer Activity

In vitro studies have shown that structurally similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Future research is needed to confirm whether this compound exhibits comparable anticancer effects .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

Substituted Pyrrolidin-2-one Antioxidants
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Structure: Features a 5-chloro-2-hydroxyphenyl group and a 1,3,4-oxadiazole ring at positions 1 and 4, respectively. Bioactivity: Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

    • Structure : Contains a 1,2,4-triazole ring at position 4.
    • Bioactivity : Shows 1.35× higher antioxidant activity than vitamin C and an optical density of 1.149 in reducing power assays .
    • Comparison : The triazole substituent likely improves redox properties compared to the hydroxymethyl group in the target compound.
Thiophene-Containing Pyrrolidinone Derivatives
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Structure: A pyrrol-3-one core with 4-chlorophenyl, methyl, phenyl, and thiophen-2-yl groups. Synthesis: Synthesized via palladium/copper-catalyzed cross-coupling and cyclization of aminoacetylenic ketones .
Modified Pyrrolidin-2-one Derivatives
  • (S)-5-((Trityloxymethyl)Pyrrolidin-2-One
    • Structure : Contains a trityloxymethyl group (bulky, hydrophobic) instead of hydroxymethyl.
    • Properties : The trityl group enhances steric hindrance and reduces solubility compared to the hydrophilic hydroxymethyl group in the target compound .

Functional and Bioactivity Comparisons

Compound Core Structure Key Substituents Bioactivity/Applications
Target Compound Pyrrolidin-2-one 4-hydroxymethyl, 1-methyl, 5-thiophen-2-yl Discontinued; limited data
1-(5-Chloro-2-hydroxyphenyl)-oxadiazole Pyrrolidin-2-one 5-chloro-2-hydroxyphenyl, 1,3,4-oxadiazole 1.5× ascorbic acid (antioxidant)
1-(4-Chlorophenyl)-pyrrol-3-one Pyrrol-3-one 4-chlorophenyl, methyl, phenyl, thiophene Synthetic intermediate
(S)-Trityloxymethyl-pyrrolidin-2-one Pyrrolidin-2-one Trityloxymethyl Protective group applications

Thiophene Role in Heterocyclic Systems

  • Thiophene is a common moiety in bioactive compounds due to its electron-rich aromatic system. In the target compound and 1-(4-chlorophenyl)-pyrrol-3-one, it likely enhances π-π stacking interactions. However, its placement on a saturated lactam (target) versus an unsaturated lactam () alters electronic properties .

Biological Activity

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one (CAS No. 1333524-90-5) is a heterocyclic compound characterized by a pyrrolidinone ring with specific substitutions. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

PropertyValue
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Canonical SMILESCN1C(C(CC1=O)CO)C2=CC=CS2
Density1.253 ± 0.06 g/cm³

The compound features a hydroxymethyl group, a methyl group, and a thiophen-2-yl group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and influence metabolic pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic regulation.
  • Receptor Interaction : It can bind to receptors, potentially influencing neurotransmitter systems and signaling pathways.

Pharmacological Applications

Research indicates that this compound may have applications in several therapeutic areas:

  • Neurological Disorders : Its interaction with serotonin and dopamine receptors suggests potential antipsychotic properties, similar to other compounds studied for their effects on mood and cognition .
  • Cardiovascular Health : The modulation of cGMP levels through phosphodiesterase inhibition could indicate benefits in treating conditions like pulmonary arterial hypertension (PAH) and erectile dysfunction (ED) .
  • Cancer Therapy : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Case Study 1: Neuropharmacological Effects

A study exploring the effects of related compounds on serotonin receptors found that similar pyrrolidinone derivatives exhibited significant binding affinity, leading to enhanced mood regulation in animal models. This suggests that this compound may share these neuropharmacological effects.

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds with a similar structure can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Future studies are warranted to confirm whether this compound exhibits comparable effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of thiophene derivatives with suitable amines and aldehydes. The optimization of these synthetic routes has been crucial for enhancing yield and purity.

Comparative Analysis

When compared to similar compounds, such as 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, the unique substitution pattern of this compound imparts distinct chemical properties that could lead to varied biological activities .

Q & A

Q. What are the recommended synthetic routes for 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalized pyrrolidinone precursors. For example, thiophene derivatives can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Catalysts like p-toluenesulfonic acid (p-TSA) have been effective in analogous lactam formations . Optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents to improve yields (>70%) and minimize side products. Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl at C4, thiophene at C5) and mass spectrometry (HRMS or ESI-MS) to confirm molecular weight. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is recommended, as demonstrated for structurally related pyrrolidinones (R-factor ≤0.05) . Assign peaks cautiously, as thiophene protons may exhibit splitting patterns due to ring anisotropy .

Q. What solvent systems are optimal for solubility and stability studies?

The compound’s hydroxymethyl and thiophene groups suggest moderate polarity. Solubility screening in DMSO, methanol, or acetonitrile is advised. For stability, avoid strong acids/bases to prevent lactam ring hydrolysis. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended for long-term preservation .

Q. What safety precautions are critical during handling?

While specific toxicity data for this compound is limited, structurally similar pyrrolidinones exhibit acute oral/dermal toxicity (Category 4, H302/H312). Use PPE (gloves, goggles), fume hoods, and emergency protocols for spills. Refer to SDS guidelines for related compounds, such as (S)-5-(Trityloxymethyl)-2-pyrrolidinone, which mandates inhalation precautions and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NOE correlations or mass fragments)?

Contradictions may arise from dynamic rotational isomerism or impurities. Use 2D NMR (COSY, HSQC, HMBC) to clarify through-space interactions and assign stereochemistry. For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation (CID) to trace fragmentation pathways. Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to biological targets (e.g., enzymes with pyrrolidinone-binding pockets). ADMET prediction tools (SwissADME) can estimate logP (~2.1), aqueous solubility (–3.2 log mol/L), and CYP450 interactions. DFT-based polar surface area (PSA) calculations (~70 Ų) may suggest moderate blood-brain barrier permeability .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Implement flow chemistry to enhance reaction control and heat transfer. For example, continuous-flow reactors reduce side reactions in multi-step syntheses. Alternatively, use immobilized catalysts (e.g., polymer-supported p-TSA) for easier recovery and reuse. Purification via preparative HPLC with C18 columns can achieve >95% purity .

Q. What methodologies validate the compound’s bioactivity in enzymatic or cellular assays?

Design dose-response curves (0.1–100 µM) in target-specific assays (e.g., kinase inhibition). Use surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) or fluorescence polarization for competitive binding studies. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical significance .

Q. How can enantiomeric purity be assessed if chirality is introduced during synthesis?

Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity. For asymmetric syntheses, evaluate catalytic systems (e.g., BINOL-derived ligands) to enhance enantiomeric excess (ee >90%) .

Q. What analytical techniques detect degradation products under stressed conditions?

Perform forced degradation studies (acid/base, oxidative, thermal) and analyze via LC-MS/MS . For example, oxidative degradation (H₂O₂, 40°C) may cleave the thiophene ring, producing sulfoxide derivatives. Quantify degradation using peak area normalization in chromatograms .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersExpected Outcomes
¹H NMR (400 MHz, DMSO-d⁶)δ 1.4–1.6 (m, CH₃), δ 3.2–3.5 (m, CH₂OH), δ 6.8–7.2 (thiophene protons)Integration ratios match substituent counts
HRMS m/z calculated for C₁₀H₁₃NO₂S: 227.0612; found: 227.0615Δ < 2 ppm

Table 2. Optimized Reaction Conditions for Thiophene Incorporation

StepReagentsConditionsYield
1Thiophene-2-boronic acid, Pd(PPh₃)₄DMF/H₂O (3:1), 90°C, 12h68%
2NaBH₄ (hydroxymethylation)MeOH, 0°C → RT, 2h82%

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